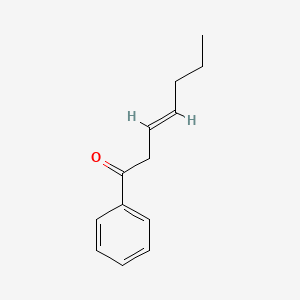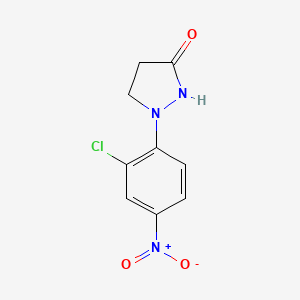
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one is a heterocyclic compound that features a pyrazolidinone ring substituted with a 2-chloro-4-nitrophenyl group. This compound is of interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one typically involves the reaction of 2-chloro-4-nitroaniline with hydrazine derivatives. One common method includes the cyclization of 2-chloro-4-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds under mild conditions . The reaction is often catalyzed by acids or bases, and the yields are generally high.
Industrial Production Methods
Industrial production of this compound may involve solvent-free methods to enhance efficiency and reduce environmental impact. For example, ball milling techniques have been employed to synthesize similar compounds, providing a greener alternative to traditional solvent-based methods .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones with different substituents.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridine hydrochloride in pyridine is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products Formed
Oxidation: Formation of pyrazolidin-3,5-dione derivatives.
Reduction: Formation of 2-amino-4-chlorophenylpyrazolidin-3-one.
Substitution: Formation of various substituted pyrazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds with potential biological activities.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use in the development of new pharmaceuticals due to its pharmacological activities.
Industry: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase or lipoxygenase enzymes, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)pyrazolidin-3-one: Similar structure but lacks the nitro group, leading to different reactivity and biological activity.
4-Substituted Pyrazolidinones: These compounds have various substituents at the 4-position, affecting their pharmacological properties.
Uniqueness
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one is unique due to the presence of both chloro and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other pyrazolidinone derivatives, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
56063-87-7 |
|---|---|
Molekularformel |
C9H8ClN3O3 |
Molekulargewicht |
241.63 g/mol |
IUPAC-Name |
1-(2-chloro-4-nitrophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H8ClN3O3/c10-7-5-6(13(15)16)1-2-8(7)12-4-3-9(14)11-12/h1-2,5H,3-4H2,(H,11,14) |
InChI-Schlüssel |
FQHVIQXWFXTMJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(NC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


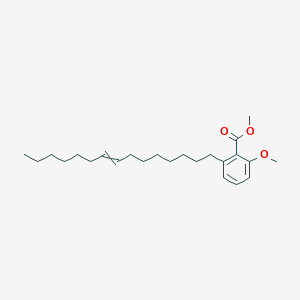
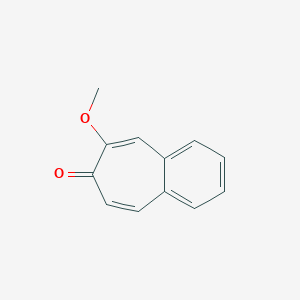
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

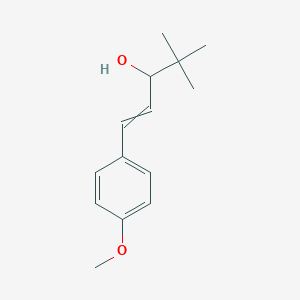
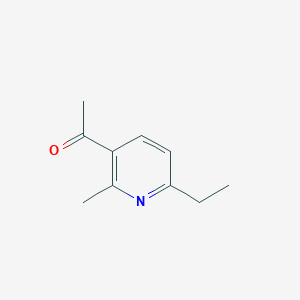
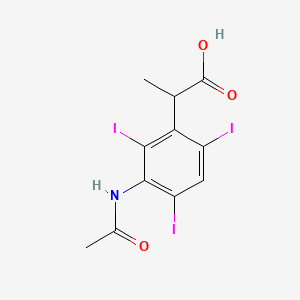
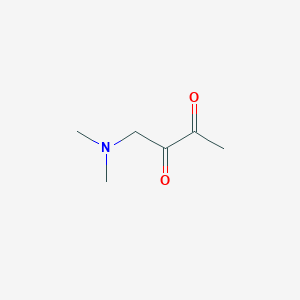

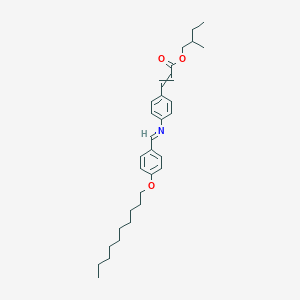
![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
